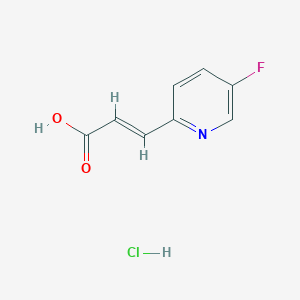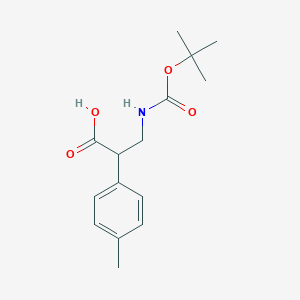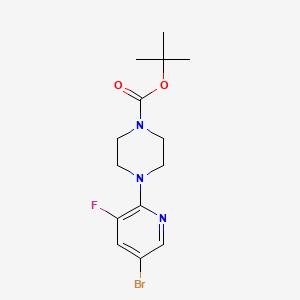
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate (TBFPPC) is an organic compound with a variety of potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of approximately 471.48 g/mol. TBFPPC has the chemical formula C14H21BrFN3O2 and is synthesized using a variety of methods, including Grignard reaction, condensation reaction, and Wittig reaction. TBFPPC has been used in a variety of scientific research applications, including as a fluorescent probe, an enzyme inhibitor, and a drug delivery agent. In addition, TBFPPC has been shown to have biochemical and physiological effects on various biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized for various applications. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound and conducted X-ray diffraction studies and biological evaluation, highlighting its potential for antimicrobial applications (Sanjeevarayappa et al., 2015).
Crystal Structure
The crystal structures of tert-butyl piperazine derivatives have been extensively studied. For example, Gumireddy et al. (2021) reported the crystal structure of a sterically congested piperazine derivative, emphasizing its pharmaceutical significance (Gumireddy et al., 2021).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of tert-butyl piperazine derivatives. Babu et al. (2015) synthesized novel derivatives and evaluated their in vitro antibacterial activity against various bacterial species, indicating their potential in antimicrobial therapy (Babu et al., 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine derivatives has been a subject of interest. Mamat et al. (2012) reported on the molecular structure of one such compound, providing insights into its chemical properties (Mamat et al., 2012).
Biological Evaluation
These compounds have also been evaluated for their biological activities. Kulkarni et al. (2016) synthesized two derivatives and conducted antibacterial and antifungal studies, demonstrating their moderate activity against various microorganisms (Kulkarni et al., 2016).
Application in PET Imaging
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, a derivative of tert-butyl piperazine, has shown potential in PET imaging for neuropsychiatric disorders (García et al., 2014).
Density Functional Theory (DFT) Calculations
Yang et al. (2021) utilized DFT calculations to analyze tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, providing a deeper understanding of the stability and molecular conformations of such compounds (Yang et al., 2021).
Corrosion Inhibition Studies
Investigations into the anticorrosive behavior of novel tert-butyl piperazine derivatives, such as Praveen et al. (2021) study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have shown significant potential in protecting carbon steel in corrosive environments (Praveen et al., 2021).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
It can be inferred from similar compounds that they might undergo reactions with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
It is known that similar compounds can be involved in various biochemical reactions, including the formation of amine derivatives .
Result of Action
It is known that similar compounds have shown various biological activities, which suggests that this compound might also have potential biological effects .
Action Environment
It is known that similar compounds should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Propiedades
IUPAC Name |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKKHQWWKIHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure/B1403209.png)
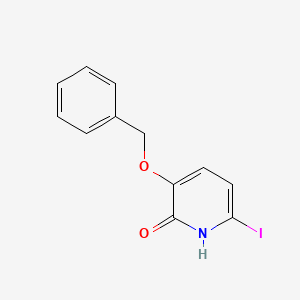
![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)
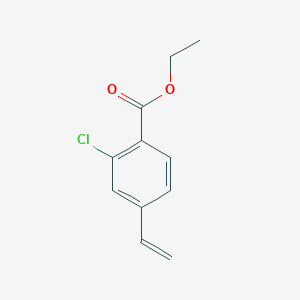

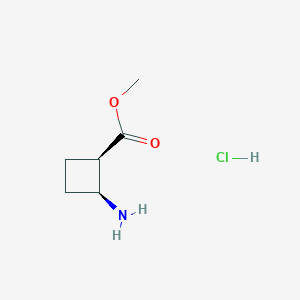
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

